molecular formula C10H22N2 B13113215 2-Isobutyl-6-methylpiperidin-4-amine

2-Isobutyl-6-methylpiperidin-4-amine

Cat. No.: B13113215
M. Wt: 170.30 g/mol
InChI Key: HSHHJPUAOOMULI-UHFFFAOYSA-N
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Description

2-Isobutyl-6-methylpiperidin-4-amine is a chemical compound based on the 4-aminopiperidine scaffold, a structure of significant interest in medicinal chemistry and drug discovery. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic uses. The 4-aminopiperidine core is a privileged structure in pharmacology, known for its versatility and presence in compounds with a wide range of biological activities. Research on similar N-substituted 4-aminopiperidines has demonstrated their potential as novel antifungal agents that target key enzymes in the ergosterol biosynthesis pathway, such as sterol C14-reductase and sterol C8-isomerase . Furthermore, the 4-aminopiperidine motif is frequently explored in the development of central nervous system (CNS) active compounds, including atypical dopamine transporter (DAT) inhibitors investigated for the treatment of psychostimulant use disorders . The structural features of 2-Isobutyl-6-methylpiperidin-4-amine—specifically the presence of basic nitrogen atoms and lipophilic substituents—make it a valuable intermediate for constructing compound libraries for high-throughput screening and for structure-activity relationship (SAR) studies aimed at optimizing potency, selectivity, and metabolic stability . Researchers can utilize this building block to develop new chemical probes and therapeutic candidates.

Properties

Molecular Formula

C10H22N2

Molecular Weight

170.30 g/mol

IUPAC Name

2-methyl-6-(2-methylpropyl)piperidin-4-amine

InChI

InChI=1S/C10H22N2/c1-7(2)4-10-6-9(11)5-8(3)12-10/h7-10,12H,4-6,11H2,1-3H3

InChI Key

HSHHJPUAOOMULI-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CC(N1)CC(C)C)N

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution Reaction

  • Starting materials: (3R,6S)-1-benzyl-6-methylpiperidine-3-amine and a suitable halogenated heterocyclic compound (e.g., 4-chloropyrrolo[2,3-D]pyrimidine).
  • Reaction conditions: The nucleophilic substitution is carried out in polar aprotic solvents such as N-methyl-2-pyrrolidone, N,N-dimethylformamide, or alcohols like N-butanol.
  • Base: Inorganic bases such as potassium carbonate or organic bases like diisopropylethylamine are used to facilitate the substitution.
  • Temperature: Typically around 110 °C with stirring overnight.
  • Outcome: Formation of a benzyl-protected intermediate compound with substitution at the desired position.

Catalytic Hydrogenation (Debenzylation)

  • Catalyst: 20% wet palladium on carbon hydroxide is preferred.
  • Solvent: Methanol is commonly used.
  • Reaction conditions: Hydrogen atmosphere at 15 psi, temperature maintained between 45-55 °C for approximately 8 hours.
  • Purpose: Removal of the benzyl protecting group to yield the free amine.
  • Yield: High yield (~95%) of the debenzylated intermediate.

Aminolysis or Amination

  • Reagents: The free amine intermediate can be further reacted with acyl chlorides or other reagents to introduce additional functional groups if required.
  • Conditions: Typically mild, with organic solvents and bases to facilitate the reaction.

Example Synthesis Procedure Data Table

Step Reagents/Conditions Solvent(s) Temperature (°C) Time Yield (%) Notes
Nucleophilic substitution (3R,6S)-1-benzyl-6-methylpiperidine-3-amine + 4-chloropyrrolo[2,3-D]pyrimidine + K2CO3 NMP, water 110 Overnight ~73 Stirring, TLC monitoring
Catalytic hydrogenation Pd(OH)2/C catalyst, H2 (15 psi) Methanol 45-55 8 hours ~95 Debenzylation, nitrogen purge
Aminolysis (optional) Aminolysis with acryloyl chloride Organic solvent (e.g., EtOH) Room temp Variable Variable For further functionalization

Research Findings and Optimization Notes

  • The choice of solvent and base in the nucleophilic substitution step critically affects yield and purity. Polar aprotic solvents with potassium carbonate base give consistent results.
  • Catalytic hydrogenation requires careful control of temperature and hydrogen pressure to avoid over-reduction or catalyst poisoning.
  • The debenzylation step is crucial for obtaining the free amine; palladium hydroxide on carbon shows superior activity compared to other catalysts.
  • The overall synthetic route is scalable and suitable for industrial production with yields above 70% for substitution and above 90% for hydrogenation steps.
  • Purification typically involves filtration, recrystallization from ethanol or other solvents, and drying under reduced pressure.

Comparative Methods and Industrial Considerations

  • Alternative methods involving direct amination of piperidine derivatives or ring construction have been reported but often suffer from lower yields, more impurities, and complex operations.
  • The described method using nucleophilic substitution followed by catalytic hydrogenation is preferred for its operational simplicity, mild conditions, and high purity of final product.
  • Industrial scale-up benefits from the use of common solvents and bases, moderate reaction temperatures, and widely available catalysts.

Chemical Reactions Analysis

Types of Reactions

2-Isobutyl-6-methylpiperidin-4-amine, like other amines, can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitroso compounds, while substitution reactions could produce various amides or imines .

Scientific Research Applications

Pharmaceutical Applications

1.1. Neuropharmacology

One of the primary applications of 2-Isobutyl-6-methylpiperidin-4-amine is in neuropharmacology. It has been studied for its potential to act as a therapeutic agent in treating neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. The compound's structure allows it to interact with neurotransmitter systems, particularly those involving acetylcholine and serotonin receptors, which are crucial in cognitive functions and mood regulation.

Case Study: Pimavanserin Synthesis

Pimavanserin, an inverse agonist of the serotonin 5-HT2A receptor, is synthesized from N-(4-fluorobenzyl)-1-methylpiperidine-4-amine, a precursor closely related to 2-Isobutyl-6-methylpiperidin-4-amine. This compound is currently under investigation for treating psychosis associated with Parkinson's disease . The synthesis method involves converting the precursor through a series of reactions that highlight the utility of piperidine derivatives in drug development.

3.1. Antimicrobial Properties

Research indicates that derivatives of piperidine compounds exhibit antimicrobial activities against various pathogens. Studies have shown that modifications to the piperidine structure can enhance its efficacy against bacteria and fungi, making it a candidate for developing new antimicrobial agents .

3.2. Anticancer Potential

The compound's ability to interact with cellular pathways suggests potential anticancer properties. Preliminary studies have indicated that it may inhibit cell proliferation in certain cancer cell lines, warranting further investigation into its mechanisms and efficacy .

Mechanism of Action

The mechanism of action of 2-Isobutyl-6-methylpiperidin-4-amine involves its interaction with specific molecular targets in the body. Piperidine derivatives often act on neurotransmitter receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific derivative and its intended use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-Isobutyl-6-methylpiperidin-4-amine with structurally related compounds from the evidence, focusing on substituents, core structure, and reported biological or chemical properties:

Compound Name Core Structure Substituents Key Properties/Applications References
2-Isobutyl-6-methylpiperidin-4-amine Piperidine 2-isobutyl, 6-methyl Hypothetical: Potential CNS activity N/A
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine Pyrimidine 4-methyl, 6-(piperidin-1-yl) Therapeutic activities, crystal structure
5-Ethyl-4-methyl-6-(1-piperidyl)pyrimidin-2-amine Pyrimidine 5-ethyl, 4-methyl, 6-(piperidin-1-yl) Synthetic intermediate
N-Allyl-6-(4-aminopiperidin-1-yl)pyrimidin-4-amine Pyrimidine 6-(4-aminopiperidin-1-yl), N-allyl Pharmaceutical R&D (95% purity)
4-Methyl-6-phenylpyrimidin-2-amine Pyrimidine 4-methyl, 6-phenyl Pesticides, molecular recognition
1-Benzyl-N,4-dimethylpiperidin-3-amine Piperidine 1-benzyl, 3-amino, 4-methyl Not specified (dihydrochloride salt)

Key Observations:

Core Structure Differences: Piperidine vs. Pyrimidine derivatives (e.g., 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine) are noted for hydrogen-bonding capabilities in molecular recognition .

Substituent Effects: Isobutyl Group: The bulky isobutyl substituent in 2-Isobutyl-6-methylpiperidin-4-amine may enhance lipophilicity compared to smaller alkyl or aryl groups (e.g., methyl, phenyl in ), influencing blood-brain barrier penetration or metabolic stability. Amino Groups: Compounds with primary amines (e.g., 2-Isobutyl-6-methylpiperidin-4-amine) versus secondary/tertiary amines (e.g., N-Allyl-6-(4-aminopiperidin-1-yl)pyrimidin-4-amine ) may exhibit differing reactivity and solubility profiles.

Biological Activities :

  • Pyrimidine derivatives are frequently associated with therapeutic and agrochemical applications due to their aromatic nitrogen-rich structure, which mimics nucleic acid bases . Piperidine analogs, however, are often explored for CNS-targeting drugs due to their ability to cross lipid membranes .

Crystallographic data for pyrimidine derivatives (e.g., dihedral angles in 4-Methyl-6-phenylpyrimidin-2-amine ) suggest that substituent positioning significantly impacts molecular packing.

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